N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
The compound N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide features a pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural elements include:
- 2,3-Dichlorophenyl group: Positioned at the carboxamide nitrogen, this substituent introduces steric bulk and electron-withdrawing effects.
- Piperidinyl moiety at position 2: Contributes basicity and conformational flexibility.
- Oxo group at position 7: Stabilizes the tetrahydropyrido ring system.
Properties
Molecular Formula |
C19H19Cl2N5O3 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-11-5-4-6-12(15(11)21)22-17(28)10-9-13(27)23-16-14(10)18(29)25-19(24-16)26-7-2-1-3-8-26/h4-6,10H,1-3,7-9H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
ZJZFIKFXQAUYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Retrosynthetic Analysis
The retrosynthetic analysis of the target compound reveals several disconnection points that enable multiple synthetic approaches:
- Carboxamide formation via amidation of the corresponding carboxylic acid with 2,3-dichloroaniline
- Introduction of the piperidin-1-yl group at the 2-position of the pyrimidine ring
- Construction of the pyrido[2,3-d]pyrimidine core scaffold
- Hydroxy group protection/deprotection strategies
Key Synthetic Challenges
Several synthetic challenges must be addressed for efficient preparation:
- Regioselective functionalization of the heterocyclic core
- Efficient amide coupling with potentially hindered 2,3-dichloroaniline
- Control of stereochemistry at the 5-position
- Management of protecting groups for the hydroxy functionality
- Purification of the final product
Detailed Preparation Methods
Synthesis via Dichloropyrimidine Intermediates
This method utilizes a key dichloropyrimidine intermediate, which allows sequential introduction of the piperidin-1-yl group and subsequent functionalization.
Preparation of the Tetrahydropyrido[2,3-d]pyrimidine Core
The synthesis begins with the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea to form the bicyclic di-one core, followed by chlorination with POCl₃ to provide 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate + Urea → Bicyclic di-one core
Bicyclic di-one core + POCl₃ → 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Introduction of the Piperidin-1-yl Group
The 2-position is functionalized via a nucleophilic aromatic substitution (SNAr) reaction with piperidine:
- A mixture of 2,4-dichloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (1.0 mmol), piperidine (1.3 mmol, 1.3 equiv), and potassium carbonate (3.0 mmol, 3 equiv) in dimethylformamide (10 mL) is heated at 50-70°C for 4-6 hours.
- After completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water.
- The precipitate is filtered, washed with water, and dried to obtain 4-chloro-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.
Hydrolysis to the 4-Hydroxy Derivative
The 4-chloro group is converted to the 4-hydroxy functionality:
- The 4-chloro intermediate (1.0 mmol) is suspended in a mixture of dioxane and water (3:1, 10 mL).
- Sodium hydroxide (2.0 mmol, 2 equiv) is added, and the mixture is heated at reflux for 2-3 hours.
- After cooling, the solution is neutralized with dilute HCl to pH 7.
- The precipitate is collected by filtration, washed with water, and dried to yield 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.
Carboxamide Formation
The final step involves amide coupling with 2,3-dichloroaniline:
- To a solution of 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (1.0 mmol) in dimethylformamide (10 mL), add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 mmol) and triethylamine (2.0 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add 2,3-dichloroaniline (1.1 mmol) and continue stirring for 8-12 hours.
- After completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the target compound.
Alternative Synthesis via Thiomethyl Intermediates
An alternative approach involves thiomethyl intermediates, which can be oxidized and displaced to introduce the piperidin-1-yl group.
Preparation of Thiomethyl Precursor
- Treat ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with methyl carbamimidothioate and sodium ethoxide in ethanol to form the bicyclic ring system.
- Activate the 4-position with POCl₃, followed by nucleophilic substitution with an appropriate amine.
- Protect the free amine with Boc anhydride to obtain the thiomethyl intermediate.
Oxidation and Nucleophilic Displacement
- Oxidize the thiomethyl group with m-CPBA in dimethylformamide to form the corresponding sulfone.
- Displace the sulfone with piperidine in a suitable solvent (2-propanol, tert-butanol, acetonitrile, acetone, THF, or toluene) under microwave irradiation or by traditional heating (100-170°C for 1-12 hours).
Completion of the Synthesis
Direct Amidation Method
A more direct approach involves the use of ester intermediates for direct amidation with 2,3-dichloroaniline, similar to the method described for structurally related compounds.
Preparation of Ester Precursor
- Synthesize ethyl 4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate using appropriate methods.
Direct Amidation
This procedure is adapted from a similar method used for the synthesis of N-aryl-4-hydroxy compounds:
- A mixture of the ethyl ester (10 mmol), 2,3-dichloroaniline (10 mmol), and dry xylene (5 mL) is heated at 150°C for 1 hour using an air-cooled distilling column to remove the ethanol formed.
- The reaction mixture is cooled, ethanol (5 mL) is added, and the mixture is left for several hours at room temperature.
- The crystalline precipitate is filtered, washed with cold ethanol, dried, and recrystallized from a suitable solvent.
Reaction Conditions and Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Table 1 summarizes suitable solvents for key reaction steps.
Table 1: Optimal Solvents for Key Reaction Steps
| Reaction Step | Preferred Solvents | Notes |
|---|---|---|
| SNAr with piperidine | DMF, DMSO | Higher temperatures (50-70°C) increase reaction rate |
| Hydrolysis of 4-chloro | Dioxane/water (3:1) | Basic conditions (NaOH) required |
| Amide coupling | DMF, DCM | Anhydrous conditions recommended |
| Oxidation of thiomethyl | DMF, DCM | m-CPBA as oxidant |
| Direct amidation | Xylene | High temperature (150°C) with distillation of EtOH |
Temperature and Reaction Time
Optimal temperature and reaction time vary for different steps, as summarized in Table 2.
Table 2: Temperature and Time Parameters for Key Reaction Steps
| Reaction Step | Temperature Range (°C) | Reaction Time | Monitoring Method |
|---|---|---|---|
| SNAr with piperidine | 50-70 | 4-6 hours | TLC |
| Hydrolysis of 4-chloro | Reflux (100-110) | 2-3 hours | TLC, pH change |
| Amide coupling | RT to 30 | 8-12 hours | TLC, HPLC |
| Oxidation of thiomethyl | 0 to RT | 2-4 hours | TLC |
| Direct amidation | 150 | 1 hour | TLC, distillation of EtOH |
Catalyst and Reagent Selection
The choice of coupling agents and catalysts significantly affects yield and product purity, as shown in Table 3.
Table 3: Comparison of Coupling Reagents for Amide Formation
| Coupling Reagent | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| BOP | High reaction rate, good yield | Toxic by-products | 75-85 |
| HATU | Superior activation, minimal racemization | Higher cost | 80-90 |
| EDC/HOBt | Water-soluble by-products, easier purification | Longer reaction times | 70-80 |
| T3P | Low epimerization, high purity | Moisture sensitive | 75-85 |
Purification and Characterization
Purification Techniques
Multiple purification methods can be employed to obtain the target compound with high purity:
- Column chromatography using silica gel with appropriate solvent systems (e.g., chloroform:methanol 9.5:0.5)
- Recrystallization from suitable solvents (ethanol, ethyl acetate, or their mixtures)
- Trituration with non-polar solvents to remove impurities
Analytical Characterization
Spectroscopic Data
The target compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy : Typical 1H NMR signals (DMSO-d6) include:
- 16.20-16.25 ppm (s, 1H, 4-OH)
- 12.95-13.15 ppm (s, 1H, NH)
- 7.95-8.50 ppm (m, 3H, aromatic protons)
- 3.60-3.80 ppm (m, 4H, piperidine protons)
- 1.50-1.70 ppm (m, 6H, piperidine protons)
- 2.70-3.40 ppm (m, 4H, pyrido ring protons)
IR Spectroscopy : Characteristic absorption bands:
- 3300-3400 cm⁻¹ (N-H stretching)
- 3200-3300 cm⁻¹ (O-H stretching)
- 1680-1700 cm⁻¹ (C=O stretching, amide)
- 1640-1660 cm⁻¹ (C=O stretching, lactam)
- 1550-1570 cm⁻¹ (C=N stretching)
- 750-800 cm⁻¹ (C-Cl stretching)
X-ray Crystallographic Analysis
X-ray diffraction analysis can provide definitive structural confirmation, revealing:
- Molecular conformation and configuration
- Hydrogen bonding networks
- Crystal packing arrangements
- Bond lengths and angles
Similar compounds have shown several noncovalent interactions such as N···H···N, N···H···O, and C–H···O bonding and parallel offset stacking interactions.
Optimization Strategies
Yield Optimization
Several strategies can improve the overall yield:
- Careful control of reaction temperature and time
- Use of efficient coupling reagents (HATU or T3P)
- Protection of sensitive functional groups during critical steps
- Optimization of stoichiometry for each reaction step
- Reduction of side reactions through careful reagent selection
Scale-Up Considerations
For larger-scale preparation, several modifications are recommended:
- Improved heat transfer systems for exothermic steps
- Controlled addition rates for reactive reagents
- In-process monitoring via HPLC or TLC
- Modified work-up procedures to minimize product loss
- Alternative purification methods suitable for larger quantities
Alternate Synthetic Approaches
Buchwald-Hartwig Coupling Approach
This approach, adapted from the synthesis of related tetrahydropyridopyrimidines, employs palladium-catalyzed Buchwald-Hartwig coupling:
- A mixture of the 4-chloro intermediate (1.0 mmol), 2,3-dichloroaniline (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), BINAP (0.1 mmol), and Cs₂CO₃ (2.0 mmol) in dioxane (10 mL) is heated at 100°C for 12-24 hours under nitrogen.
- After cooling, the mixture is filtered through Celite, and the filtrate is concentrated.
- The residue is purified by column chromatography to obtain the desired product.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields:
- For the SNAr reaction with piperidine, microwave irradiation at 120°C for 15-20 minutes can replace conventional heating for 4-6 hours.
- Amide coupling can be performed under microwave conditions at 80-100°C for 20-30 minutes.
- Oxidation of the thiomethyl group can be accelerated using microwave irradiation at 70-80°C for 10-15 minutes.
Case Studies and Comparative Analysis
Synthesis of Analogous Compounds
The preparation of structurally related compounds provides valuable insights:
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide :
- Shares the same core structure with different phenyl substitution
- Similar synthetic approach with modifications for the different aromatic amine
7-Fluoro-N-methyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine :
- Related pyrimidine core but with different ring fusion pattern
- Synthesized via amide coupling of propionic acid with the corresponding amine
Comparative Yield Analysis
Table 4: Comparative Yields for Different Synthetic Routes
| Synthetic Route | Key Features | Overall Yield (%) | Number of Steps |
|---|---|---|---|
| Dichloropyrimidine Route | Sequential SNAr reactions | 45-55 | 5-6 |
| Thiomethyl Intermediate Route | Oxidation-displacement sequence | 40-50 | 6-7 |
| Direct Amidation | One-pot ester conversion | 60-70 | 3-4 |
| Buchwald-Hartwig Approach | Pd-catalyzed coupling | 50-60 | 4-5 |
| Microwave-Assisted | Accelerated reaction times | 55-65 | 4-5 |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and dichlorophenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may have effects on cellular proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Insights:
Core Structure Variations: The pyrido[2,3-d]pyrimidine core (target and ) allows for planar aromatic interactions, whereas thieno[2,3-d]pyrimidine () incorporates a sulfur atom, altering electronic properties and solubility .
Hydroxy vs. Amino Groups: The target’s 4-hydroxy group increases acidity (pKa ~10) compared to the 4-amino group in (pKa ~8), affecting solubility and ionization under physiological conditions . Piperidinyl vs. Sulfonyl Groups: The target’s piperidinyl moiety may improve membrane permeability compared to the phenylsulfonyl group in , which could reduce solubility but enhance stability .
Biological Activity Trends: Antimicrobial activity in and correlates with electron-withdrawing substituents (e.g., sulfonyl, nitro) and lipophilic chains. Thioether groups () enhance lipophilicity but may reduce metabolic stability compared to the target’s hydroxy group .
Synthetic Approaches :
- The target likely requires multi-step synthesis involving cyclization (e.g., via Schiff base formation) and substitution, similar to methods in and .
- ’s use of piperidin-4-one as a starting material highlights strategies for introducing nitrogen-containing heterocycles, applicable to the target’s piperidinyl group .
Research Implications and Limitations
While the evidence provides insights into structural analogs, direct pharmacological or pharmacokinetic data for the target compound are absent. Future studies should prioritize:
Biological Activity
N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a novel compound belonging to the class of pyridopyrimidines. Its complex structure includes a piperidine ring, a dichlorophenyl group, and a pyridopyrimidine core that contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure features:
- Piperidine Ring : Enhances stability and solubility.
- Dichlorophenyl Group : Increases reactivity and interaction with biological targets.
- Hydroxyl and Carboxamide Functional Groups : Contribute to its pharmacological properties.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key cellular pathways or modulation of receptor activities.
Cytotoxic Activity Against Cancer Cells
Recent research indicates that this compound has notable cytotoxic effects against multiple cancer cell lines. For instance:
| Cell Line | IC50 (µg/mL) | Inhibition (%) |
|---|---|---|
| SGC-7901 (Gastric) | 40 | 75.0 |
| A549 (Lung) | 35 | 80.0 |
| HepG2 (Liver) | 30 | 84.1 |
These results suggest that the compound may serve as a potential anticancer agent due to its ability to significantly inhibit cell growth in vitro .
The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. It may function through:
- Enzyme Inhibition : Targeting key metabolic enzymes involved in cancer cell proliferation.
- Receptor Modulation : Influencing receptor signaling pathways critical for cellular growth and survival.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyridopyrimidine derivatives, this compound showed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The study revealed that at concentrations above 30 µg/mL, significant apoptosis was observed in treated cells compared to untreated controls .
Q & A
Q. What are the common synthetic routes for this compound, and what characterization techniques are essential for structural confirmation?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation, such as cyclization of pyrimidine precursors with dichlorophenyl carboxamide intermediates. Key steps may include piperidine substitution and oxidation to form the 7-oxo group. Characterization requires HPLC purity analysis (≥98%) , single-crystal X-ray diffraction for conformation validation , and heteronuclear NMR (¹H/¹³C) to confirm substituent positioning. Mass spectrometry (HRMS) is critical for verifying molecular weight .
Q. How can researchers determine the crystalline structure and conformational stability of this compound?
Methodological Answer: Use single-crystal X-ray diffraction to resolve the 3D structure, paying attention to torsion angles in the tetrahydropyrido-pyrimidine core . Complement with DSC (Differential Scanning Calorimetry) to assess thermal stability and polymorphic transitions . For dynamic conformational analysis, employ molecular dynamics (MD) simulations parameterized with crystallographic data.
Q. What validated protocols exist for assessing the compound’s stability under different storage conditions?
Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
Q. What safety considerations are critical when handling this compound during laboratory synthesis?
Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard identification (e.g., respiratory irritation, sensitization risks) . Use fume hoods for weighing solid compounds, and employ PPE (gloves, goggles) during synthesis. For waste disposal, neutralize reactive intermediates (e.g., chlorophenyl derivatives) with sodium bicarbonate before aqueous quenching.
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses involving this compound?
Methodological Answer: Apply Design of Experiments (DoE) to screen critical variables (e.g., temperature, catalyst loading). For example, use a Box-Behnken design to optimize cyclization steps, with response surface modeling to predict yield maxima . Integrate flow chemistry for precise control of exothermic reactions (e.g., oxidation steps) and to enhance reproducibility .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer: Reconcile discrepancies by:
- Validating computational models (e.g., DFT calculations ) with solvent-correction protocols, as solvent polarity affects NMR shifts .
- Using 2D NMR techniques (COSY, HSQC) to confirm spin systems and rule out tautomeric interconversions .
- Cross-referencing with X-ray-derived bond lengths to refine computational geometries .
Q. What computational chemistry approaches are suitable for predicting the reactivity of the dichlorophenyl and piperidinyl moieties under varying pH conditions?
Methodological Answer: Perform pKa calculations (e.g., using MarvinSketch or ACD/Labs) to assess protonation states of the piperidinyl nitrogen and hydroxy group. Combine with Fukui function analysis to predict electrophilic/nucleophilic sites in the dichlorophenyl ring. Validate predictions with pH-dependent UV-Vis spectroscopy to track electronic transitions .
Q. How can machine learning (ML) be applied to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: Develop QSAR models using:
- Molecular descriptors (e.g., logP, polar surface area) derived from experimental data .
- Crystallographic parameters (e.g., dihedral angles) as input features .
- Random forest or neural network algorithms to correlate structural features with biological activity (e.g., enzyme inhibition). Validate models with leave-one-out cross-validation .
Q. What strategies are effective in resolving stereochemical ambiguities in the tetrahydropyrido[2,3-d]pyrimidine core during structural analysis?
Methodological Answer: Use vibrational circular dichroism (VCD) to assign absolute configurations of chiral centers. Pair with NOESY NMR to confirm spatial proximity of substituents . For dynamic stereoisomerism, conduct variable-temperature NMR to detect coalescence of signals .
Q. How can Bayesian optimization improve the efficiency of reaction condition screening for novel derivatives?
Methodological Answer: Implement Bayesian optimization algorithms to prioritize reaction conditions with high likelihood of success. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
